The compound 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL is a complex organic molecule that features a unique combination of functional groups, making it of interest in various scientific fields. This compound is classified as a phenolic derivative with an imine functional group and a benzodioxin moiety, which contributes to its potential biological activities.
This compound can be synthesized through multi-step organic reactions, typically involving the chlorination of phenolic derivatives and subsequent condensation reactions to introduce the benzodioxin moiety. The synthesis often employs specific catalysts and controlled conditions to optimize yields and purity .
In terms of chemical classification, this compound falls under:
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL typically follows these steps:
The reaction conditions often include:
The molecular structure of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL can be described by the following parameters:
Property | Data |
---|---|
Molecular Formula | C16H14ClNO3 |
Molecular Weight | 303.74 g/mol |
IUPAC Name | 4-chloro-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyliminomethyl)phenol |
InChI | InChI=1S/C16H14ClNO3/c17-14-6-5-12(19)7-11(14)8-18-9-13-10-20-15-3-1-2-4-16(15)21-13/h1-8,13,19H,9-10H2 |
InChI Key | AHXIGGHCYZNKTB-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=CC=CC=C2O1)CN=CC3=C(C=CC(=C3)O)Cl |
The structure features an aromatic ring system with substituents that contribute to its chemical reactivity and potential biological interactions.
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL can undergo several significant chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL exerts its effects involves specific molecular interactions:
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Reactivity | Reactive towards nucleophiles |
Relevant analyses indicate that the compound's structure allows for diverse reactivity patterns due to its functional groups.
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL has several scientific applications:
This compound represents a significant area of research due to its multifaceted applications across various scientific disciplines.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: